![molecular formula C18H12ClF2N3OS B2986887 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide CAS No. 893932-77-9](/img/structure/B2986887.png)

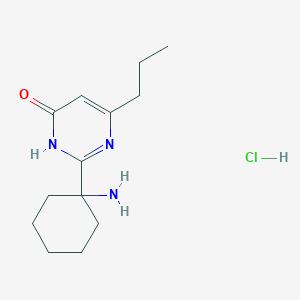

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H12ClF2N3OS and its molecular weight is 391.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer and Antimicrobial Potential

- Synthesis and Molecular Docking Study : A study by Katariya, Vennapu, and Shah (2021) explored biologically potent heterocyclic compounds, including those structurally similar to N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide. The synthesized compounds were tested for anticancer activity against a 60 cancer cell line panel and also showed significant in vitro antibacterial and antifungal activities. The molecular docking studies suggested potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Activities

- Pyrazoline Derivatives : In research by Abdulla et al. (2014), substituted pyrazole derivatives, structurally related to the compound , were synthesized and evaluated for anti-inflammatory activities. The findings revealed that many of these compounds exhibited less toxicity and significant anti-inflammatory activities (Abdulla et al., 2014).

Antibacterial and Antifungal Agents

- Synthesis of Pyrazoline Derivatives : Behalo (2010) synthesized a series of 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivatives, including compounds structurally similar to the one . These compounds demonstrated a range of antimicrobial activities, from potent to weak, against various pathogenic strains (Behalo, 2010).

Polymer Synthesis

- Novel Aromatic Polyimides : Butt et al. (2005) conducted research on the synthesis of new diamines, including compounds structurally analogous to this compound. These compounds were polymerized to form polyimides, demonstrating potential applications in materials science (Butt et al., 2005).

Molecular Docking and Quantum Chemical Calculations

- Molecular Structure and Spectroscopic Data Analysis : Viji et al. (2020) performed molecular docking and quantum chemical calculations on molecules structurally related to the compound . These studies offer insights into molecular interactions and potential biological effects based on molecular docking results (Viji et al., 2020).

Chemosensor for Metal Ion Detection

- Pyrazoline as a Fluorescent Chemosensor : Khan (2020) synthesized a compound similar to the one , demonstrating its use as a fluorescent chemosensor for metal ion detection. This highlights potential applications in analytical chemistry (Khan, 2020).

作用機序

Target of Action

The compound, also known as Pyraclostrobin , is primarily used as a fungicide in agriculture . It targets major plant pathogens including Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases, affecting the yield and quality of crops.

Mode of Action

Pyraclostrobin belongs to the strobilurin class of fungicides, which are known as quinone outside inhibitors (QoI) . The mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of cellular biochemical processes results in the cessation of fungal growth .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts important cellular biochemical processes. The blockage of electron transfer within the respiratory chain prevents the production of ATP, an essential energy molecule for cellular functions. This leads to the cessation of fungal growth and eventually, the death of the fungal cells .

Result of Action

The result of Pyraclostrobin’s action is the effective control of major plant pathogens, thereby protecting crops and improving agricultural yield . Resistant populations have been identified, such as botrytis cinerea on various crops in the carolinas, northern germany, and florida, and alternaria alternata on pistachio vera in california .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyraclostrobin. For instance, it’s known to be of temporary and low toxicity, but it is likely to bioaccumulate in aquatic organisms . . These factors can impact the environmental footprint and long-term efficacy of Pyraclostrobin.

特性

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N3OS/c19-11-2-4-12(5-3-11)24-17(13-8-26-9-16(13)23-24)22-18(25)10-1-6-14(20)15(21)7-10/h1-7H,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAQFBFDWZEWCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)

![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)

![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate](/img/structure/B2986813.png)

![6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2986814.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2986815.png)

![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)

![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)

![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)

![3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2986823.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)